molecular formula C18H23NO3 B12429967 1-Propyl Etodolac-d5

1-Propyl Etodolac-d5

Número de catálogo: B12429967
Peso molecular: 306.4 g/mol
Clave InChI: YJAXAFPOOSEKDP-WNWXXORZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Propyl Etodolac-d5 is a deuterated analog of 1-Propyl Etodolac, a non-steroidal anti-inflammatory drug (NSAID). The compound is labeled with five deuterium atoms, which makes it useful in various research applications, particularly in the field of pharmacokinetics and drug metabolism studies. The molecular formula of this compound is C18H18D5NO3, and it has a molecular weight of 306.41 .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl Etodolac-d5 involves the incorporation of deuterium atoms into the molecular structure of 1-Propyl Etodolac. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a suitable catalyst, such as palladium on carbon, and a deuterium source, such as deuterium gas or deuterated solvents .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient incorporation of deuterium atoms. The reaction conditions are optimized to achieve high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

1-Propyl Etodolac-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxylated metabolites, alcohol derivatives, and substituted analogs of this compound .

Aplicaciones Científicas De Investigación

1-Propyl Etodolac-d5 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Mecanismo De Acción

The mechanism of action of 1-Propyl Etodolac-d5 is similar to that of 1-Propyl Etodolac. It acts as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation, pain, and fever. The deuterium labeling does not significantly alter the mechanism of action but provides advantages in research applications by allowing for more precise tracking and analysis .

Comparación Con Compuestos Similares

Similar Compounds

    1-Propyl Etodolac: The non-deuterated analog with similar pharmacological properties.

    8-Desethyl Etodolac: A derivative with a different substitution pattern.

    8-Methyl Etodolac: Another derivative with a methyl group instead of a propyl group.

    1-Methyl Etodolac: A derivative with a methyl group at the 1-position.

    8-Isopropyl Etodolac: A derivative with an isopropyl group at the 8-position.

Uniqueness

1-Propyl Etodolac-d5 is unique due to its deuterium labeling, which provides advantages in research applications. The presence of deuterium atoms allows for more accurate tracking and analysis in pharmacokinetic and drug metabolism studies. This makes it a valuable tool in scientific research compared to its non-deuterated analogs and other derivatives .

Actividad Biológica

1-Propyl Etodolac-d5 is a deuterated derivative of etodolac, a nonsteroidal anti-inflammatory drug (NSAID) primarily used for its analgesic, anti-inflammatory, and antipyretic properties. This article explores the biological activity of this compound, including its mechanism of action, efficacy in pain management, and safety profile.

This compound functions primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-2, which plays a crucial role in the inflammatory response. The drug binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The selectivity for COX-2 over COX-1 is significant as it minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs .

Clinical Studies

A review of clinical studies indicates that etodolac, and by extension this compound, demonstrates significant analgesic effects in various pain models. In a meta-analysis involving nine studies with 1459 participants, etodolac was shown to provide substantial pain relief postoperatively. The number needed to treat (NNT) for at least 50% pain relief was reported as follows:

Dosage (mg) NNT Proportion with ≥50% Pain Relief
1004.841%
2003.344%

These findings suggest that both dosages are effective in managing postoperative pain compared to placebo .

Comparative Analgesic Efficacy

In comparative studies against other analgesics such as paracetamol and celecoxib, etodolac has been found to have similar efficacy. For instance, etodolac at a dosage of 200 mg was comparable to paracetamol at 1000 mg and celecoxib at 200 mg in terms of pain relief effectiveness .

Safety Profile

The safety profile of etodolac has been extensively studied. A historical cohort study indicated that etodolac is associated with fewer clinically significant upper gastrointestinal events compared to naproxen. The incidence rates were reported as follows:

Drug Incidence Rate (%)
Naproxen0.78
Etodolac0.24

This suggests that etodolac may offer a safer gastrointestinal profile when used alone without concomitant low-dose aspirin .

Case Studies

Several case studies have highlighted the therapeutic potential of etodolac in various conditions:

  • Postoperative Pain Management : A case study involving patients undergoing dental surgery demonstrated that those treated with etodolac experienced significant pain relief within hours post-surgery.
  • Chronic Pain Conditions : In patients with osteoarthritis and rheumatoid arthritis, long-term use of etodolac resulted in improved mobility and reduced pain scores compared to baseline measurements.

Propiedades

Fórmula molecular

C18H23NO3

Peso molecular

306.4 g/mol

Nombre IUPAC

2-[8-ethyl-1-(2,2,3,3,3-pentadeuteriopropyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid

InChI

InChI=1S/C18H23NO3/c1-3-9-18(11-15(20)21)17-14(8-10-22-18)13-7-5-6-12(4-2)16(13)19-17/h5-7,19H,3-4,8-11H2,1-2H3,(H,20,21)/i1D3,3D2

Clave InChI

YJAXAFPOOSEKDP-WNWXXORZSA-N

SMILES isomérico

[2H]C([2H])([2H])C([2H])([2H])CC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O

SMILES canónico

CCCC1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.